Cacodyl

説明

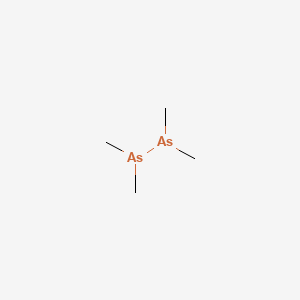

Structure

2D Structure

特性

CAS番号 |

471-35-2 |

|---|---|

分子式 |

C4H12As2 |

分子量 |

209.98 g/mol |

IUPAC名 |

dimethylarsanyl(dimethyl)arsane |

InChI |

InChI=1S/C4H12As2/c1-5(2)6(3)4/h1-4H3 |

InChIキー |

RSKPLCGMBWEANE-UHFFFAOYSA-N |

SMILES |

C[As](C)[As](C)C |

正規SMILES |

C[As](C)[As](C)C |

製品の起源 |

United States |

Foundational & Exploratory

The Genesis of Organometallic Chemistry: A Technical History of Cacodyl Compounds

A deep dive into the hazardous and groundbreaking discovery of the first synthetic organometallic compounds, detailing the early experiments of Cadet and Bunsen that laid the foundation for modern chemical theories.

Introduction

The history of organometallic chemistry is a chronicle of scientific bravery, accidental discovery, and theoretical evolution. At the heart of its inception lies a series of notoriously hazardous and foul-smelling compounds: the cacodyls. First synthesized in the mid-18th century, these organoarsenic substances sparked investigations that would ultimately lead to fundamental concepts such as radical theory and valency. This technical guide provides a comprehensive overview of the history and discovery of cacodyl compounds, with a focus on the pioneering work of Louis Claude Cadet de Gassicourt and the extensive, perilous research of Robert Wilhelm Bunsen. Designed for researchers, scientists, and drug development professionals, this document details the original experimental protocols, presents quantitative data from these early studies, and visualizes the key chemical and conceptual pathways that marked the dawn of organometallic chemistry.

The Accidental Discovery: Cadet's Fuming Liquid

The story of this compound compounds begins in 1760 with the French chemist and pharmacist Louis Claude Cadet de Gassicourt.[1] While experimenting with sympathetic inks using cobalt salts, Cadet heated a mixture of arsenic trioxide (As₂O₃) and potassium acetate (B1210297) (CH₃COOK).[1] The result was a dense, red-brown, oily liquid that fumed in the air and possessed an overwhelmingly repulsive garlic-like odor.[1] This concoction, which became known as "Cadet's fuming liquid," was the first synthetic organometallic compound ever created, though its true nature would remain a mystery for over eight decades.[2]

Composition of Cadet's Fuming Liquid

Cadet's fuming liquid was not a single substance but a mixture of two primary organoarsenic compounds: this compound and this compound oxide.[3]

Table 1: Primary Components of Cadet's Fuming Liquid

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound (Dithis compound) | ((CH₃)₂As)₂ | 209.98 | Poisonous, oily liquid with an extremely unpleasant odor; undergoes spontaneous combustion in dry air. |

| This compound Oxide | ((CH₃)₂As)₂O | 225.98 | A key component of Cadet's fuming liquid.[4] |

The Father of this compound Chemistry: Robert Bunsen's Investigations

It was not until the late 1830s and early 1840s that the true chemical nature of Cadet's fuming liquid was elucidated, thanks to the daring and meticulous work of the German chemist Robert Wilhelm Bunsen.[1] Braving the extreme toxicity and flammability of these compounds in an era before fume hoods, Bunsen conducted a series of groundbreaking experiments.[1] His work was fraught with danger; a violent explosion of a this compound compound cost him the sight in one eye and led to severe arsenic poisoning.[1][5]

Bunsen's research established the elemental composition of the core "this compound" moiety and a range of its derivatives. His findings provided crucial support for the burgeoning "radical theory" championed by Jöns Jacob Berzelius, which posited that groups of atoms could act as a single unit in chemical reactions, much like individual elements.[3][6]

Quantitative Analysis by Bunsen

Bunsen's meticulous analytical work provided the first quantitative data on the composition of this compound compounds. He determined the empirical formulas through combustion analysis, a remarkable feat given the hazardous nature of the substances.

Table 2: Elemental Analysis of this compound and this compound Oxide by Bunsen

| Compound | Element | Percentage Reported by Bunsen | Modern Theoretical Percentage |

| This compound ((C₂H₆As)₂) | Carbon | 22.88% | 22.88% |

| Hydrogen | 5.76% | 5.76% | |

| Arsenic | 71.36% | 71.36% | |

| This compound Oxide ((C₂H₆As)₂O) | Carbon | 21.66% | 21.25% |

| Hydrogen | 5.30% | 5.35% | |

| Arsenic | 65.75% | 66.28% | |

| Oxygen | 7.24% | 7.08% |

Note: Bunsen's reported values are remarkably close to modern calculations, highlighting his exceptional experimental skill.[7][8]

Physical Properties of this compound Derivatives

Bunsen and his contemporaries characterized several derivatives of this compound, documenting their physical properties.

Table 3: Physical Properties of Key this compound Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | ((CH₃)₂As)₂ | 209.98 | -6 | ~170 | >1 |

| This compound Oxide | ((CH₃)₂As)₂O | 225.98 | -25 | ~120 | 1.486 |

| This compound Chloride | (CH₃)₂AsCl | 140.43 | < -50 | ~109 | 1.63 |

| This compound Cyanide | (CH₃)₂AsCN | 131.01 | 33 | 140 | ~1.47 |

| Cacodylic Acid | (CH₃)₂AsO₂H | 137.99 | 200 | Decomposes | 2.06 |

Note: The physical properties are based on historical data and may vary slightly from modern measurements.[9][10][11]

Experimental Protocols

The following protocols are based on descriptions of the original 18th and 19th-century experiments and are presented for historical and informational purposes only. These experiments are extremely hazardous and should not be attempted without modern safety equipment and a thorough understanding of the risks involved.

Synthesis of Cadet's Fuming Liquid (Cadet, 1760)

-

Reactants: Equal parts by weight of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK).[12]

-

Apparatus: A glass retort with a receiving vessel.

-

Procedure:

-

The arsenic trioxide and potassium acetate are intimately mixed and placed in the retort.

-

The retort is gently heated.

-

A red-brown, oily liquid distills over and is collected in the receiver. This is "Cadet's fuming liquid."[12]

-

-

Overall Reaction: 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂[3]

Bunsen's Large-Scale Preparation and Purification of this compound Oxide (c. 1840)

-

Reactants: A 1:1 by weight mixture of arsenic trioxide and potassium acetate.[10][13]

-

Apparatus: A large glass retort heated in a sand bath, with a collection receiver.

-

Procedure:

-

Approximately 1 kg of the reactant mixture is placed in the retort.[10]

-

The retort is heated very slowly to red heat.[13]

-

The distillate, consisting of two liquid layers and a solid phase, is collected. The lower, oily layer is the crude product.

-

The crude product is washed with water in an inert atmosphere (e.g., carbon dioxide) to remove water-soluble impurities.

-

The washed product is then fractionally distilled under an inert atmosphere to yield purified this compound oxide.

-

-

Yield: Approximately 150 g of the red-brown liquid was obtained from 1 kg of starting material.[13]

Preparation of this compound Chloride from this compound Oxide (Bunsen)

-

Reactants: Purified this compound oxide and concentrated hydrochloric acid.

-

Procedure:

-

This compound oxide is reacted with concentrated hydrochloric acid.

-

The resulting mixture is distilled to yield this compound chloride.[12]

-

Preparation of this compound from this compound Chloride (Bunsen)

-

Reactants: this compound chloride and zinc metal.

-

Procedure:

-

This compound chloride is treated with zinc metal in a sealed apparatus under an inert atmosphere.

-

The reaction mixture is heated, and the resulting this compound is purified by distillation.[12]

-

Visualizing the Discovery Pathway

The discovery and investigation of this compound compounds represent a significant advancement in chemical science. The following diagrams illustrate the key experimental and conceptual workflows.

Caption: Experimental workflow from Cadet's initial synthesis to Bunsen's isolation of this compound and its derivatives.

Caption: Conceptual evolution from empirical discovery to foundational chemical theories.

From Curiosity to Chemical Warfare and Beyond

The study of this compound compounds had a profound impact on the development of chemistry. Bunsen's work provided strong evidence for Berzelius's radical theory, a crucial stepping stone towards our modern understanding of chemical bonding.[3][6] The concept of a stable group of atoms, the this compound radical ((CH₃)₂As), behaving as a single unit, was revolutionary.

This line of inquiry was continued by Edward Frankland, who had worked with Bunsen.[14] Frankland's investigations into organometallic compounds, inspired by the cacodyls, led him to propose the theory of valency in 1852.[14][15] He recognized that elements have a definite "combining power," a concept that is fundamental to all of modern chemistry.[15][16]

The story of this compound compounds also has a darker chapter. Due to their extreme toxicity, they were considered for use as chemical warfare agents during World War I, though they were never deployed in the conflict.[17]

Conclusion

The discovery and investigation of this compound compounds represent a pivotal moment in the history of chemistry. From an accidental and hazardous discovery by Louis Claude Cadet de Gassicourt to the courageous and meticulous research of Robert Bunsen, these foul-smelling substances laid the groundwork for the field of organometallic chemistry. The quantitative data and experimental protocols from this era, while primitive by today's standards, were instrumental in the development of fundamental chemical concepts, including radical theory and the theory of valence. The legacy of this compound research serves as a powerful reminder of how scientific inquiry, even when faced with extreme danger, can lead to profound and lasting advancements in our understanding of the molecular world.

References

- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Radical theory - Wikipedia [en.wikipedia.org]

- 4. eoht.info [eoht.info]

- 5. sciencenotes.org [sciencenotes.org]

- 6. Jöns Jacob Berzelius - Atomism, Nomenclature, Chemistry | Britannica [britannica.com]

- 7. This compound, a compound containing arsenic, was reported in 1842 by the Germa.. [askfilo.com]

- 8. Solved how do i solve this this compound, a compound containing | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Main Group Organometallic Chemistry-4 [wwwchem.uwimona.edu.jm]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. US2756245A - Preparation of this compound and this compound oxide - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Edward Frankland - Wikipedia [en.wikipedia.org]

- 15. On This Day - Jan 18 : Edward Frankland was born | Resource | RSC Education [edu.rsc.org]

- 16. FRANKLAND, SIR EDWARD (1825 - 1899). [rbx-exhibit2000.scs.illinois.edu]

- 17. This compound | Podcast | Chemistry World [chemistryworld.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cacodyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodyl oxide, with the chemical formula [(CH₃)₂As]₂O, is an organoarsenic compound of significant historical importance in the field of chemistry. It is recognized as a key component of "Cadet's fuming liquid," one of the first organometallic compounds ever synthesized.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound oxide, including detailed experimental protocols for its synthesis and key reactions. Its high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical behavior.

Physical Properties of this compound Oxide

This compound oxide is a colorless to yellowish, heavy, oily liquid characterized by a highly repulsive and persistent garlic-like odor.[1][3] It is known for its potential to spontaneously combust in dry air. The quantitative physical properties of this compound oxide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂As₂O | [1] |

| Molecular Weight | 225.98 g/mol | [1] |

| Melting Point | -25 °C | [4] |

| Boiling Point | 150 °C at 760 mmHg | [4] |

| Density | 1.482 g/cm³ | [4] |

| Flash Point | 45.9 °C | [4] |

| Appearance | Colorless to yellowish oily liquid | [1] |

| Odor | Extremely unpleasant, garlicky | [1] |

Chemical Properties and Reactivity

This compound oxide exhibits a range of chemical reactivities, primarily centered around the arsenic-oxygen-arsenic bond and the arsenic-carbon bonds. Its key reactions include oxidation, hydrolysis, and reduction.

Oxidation

This compound oxide can be oxidized to form the more stable compound, cacodylic acid ((CH₃)₂AsO₂H).[1] This reaction is notably exothermic.

Experimental Protocol: Oxidation of this compound Oxide to Cacodylic Acid

-

Reactants: this compound oxide, mercuric oxide (HgO), water.

-

Procedure: Mercuric oxide is used as the oxidizing agent.[5] When the oxidation is carried out in an aqueous medium, the reaction is highly exothermic, causing the water to boil and leading to the precipitation of elemental mercury.[5]

-

Purification: The resulting cacodylic acid can be purified by recrystallization from alcohol.[5]

Hydrolysis

In the presence of water, this compound oxide can undergo hydrolysis to yield this compound and other byproducts.[1] The mechanism of hydrolysis for organometallic compounds can vary depending on the conditions (e.g., pH) and the nature of the bonds. Generally, it involves the nucleophilic attack of water on the arsenic center.

Reduction

This compound oxide can be reduced to produce dimethylarsine ((CH₃)₂AsH) and other related compounds.[1]

Experimental Protocols for Synthesis

Historical Synthesis: Cadet's Fuming Liquid

This method, first described by Louis Claude Cadet de Gassicourt, involves the reaction of potassium acetate (B1210297) with arsenic trioxide. The product is a mixture known as "Cadet's fuming liquid," which primarily contains this compound and this compound oxide.[1][6]

Bunsen's Large-Scale Preparation (c. 1840):

-

Reactants: A 1:1 by weight mixture of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK). For a large-scale preparation, Bunsen used one kilogram of each.[7][8]

-

Apparatus: A glass retort connected to a receiver and heated in a sand bath.[8]

-

Procedure: The mixture of arsenic trioxide and potassium acetate is heated very slowly to red heat in the sand bath.[7][8] A dense, foul-smelling, red-brown liquid distills over and is collected in the receiver.[7][9] This distillate is "Cadet's fuming liquid."

-

Caution: This procedure is extremely hazardous due to the high toxicity and pyrophoric nature of the products. It should only be performed with appropriate safety measures in a well-ventilated fume hood and under an inert atmosphere.

Modern Catalytic Synthesis

A more controlled and higher-yield synthesis of this compound oxide involves a catalytic process.[1]

Catalytic Synthesis from Acetic Acid and Arsenic Trioxide:

-

Reactants: Acetic acid (or acetic anhydride) and arsenic trioxide.[1]

-

Catalyst: An alkali metal salt or hydroxide, such as potassium carbonate, which reacts with the organic acid to form the alkali metal salt thereof.[1]

-

Apparatus: A reaction chamber (e.g., a Pyrex tube) that can be heated, with provisions for passing the vapors of the reactants over the catalyst.[1]

-

Procedure: The vapors of acetic acid and arsenic trioxide are passed over the heated catalyst. The optimal temperature range for the catalyst is typically between 300 °C and 450 °C.[1] For instance, a good yield can be obtained using 75% propionic acid and arsenic trioxide vapor passed over a potassium carbonate catalyst on pumice heated to 350 °C.[1] The ratio of reactants can be optimized; for example, using a 75% strength acetic acid with a reactant vapor proportion of about 5 parts by weight of acetic acid to one part by weight of arsenic trioxide over a cesium carbonate catalyst at approximately 325 °C has been shown to produce high yields.[1]

-

Product: The resulting product is a mixture of this compound oxide and this compound.

Visualizations

Caption: Synthesis and major reactions of this compound oxide.

Conclusion

This compound oxide is a historically significant organoarsenic compound with distinct physical and chemical properties. Its synthesis, particularly the classic Cadet's method, is a landmark in the history of organometallic chemistry. Modern catalytic methods offer a more controlled route to its production. The reactivity of this compound oxide, characterized by its oxidation, hydrolysis, and reduction reactions, underscores its role as a versatile, albeit hazardous, chemical intermediate. A thorough understanding of its properties and the associated experimental protocols is crucial for its safe handling and for any research or development activities involving this compound.

References

- 1. US2756245A - Preparation of this compound and this compound oxide - Google Patents [patents.google.com]

- 2. Robert Wilhelm Bunsen [corrosion-doctors.org]

- 3. This compound oxide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 7. Main Group Organometallic Chemistry-4 [wwwchem.uwimona.edu.jm]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Sodium Cacodylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for sodium cacodylate, a compound utilized in various scientific applications, including as a buffering agent in electron microscopy and historically as a component in herbicides.[1] Due to its arsenic content, sodium cacodylate is classified as a toxic and potentially carcinogenic substance, necessitating strict adherence to safety procedures to minimize exposure and mitigate risks in the laboratory setting.[2][3]

Chemical and Physical Properties

Sodium cacodylate is a white, crystalline or granular solid that is soluble in water.[1][4] The trihydrate form liquefies in its own water of hydration at approximately 60°C and becomes anhydrous at 120°C.[4][5] When heated to decomposition, it emits highly toxic fumes of arsenic and burns with a bluish flame, producing a characteristic garlic-like odor.[4]

Table 1: Physical and Chemical Properties of Sodium Cacodylate

| Property | Value | References |

| Chemical Formula | (CH₃)₂As(O)ONa | [4] |

| Molecular Weight | 159.98 g/mol (anhydrous) | [1] |

| 214.03 g/mol (trihydrate) | ||

| Appearance | White crystalline or granular solid | [1][4] |

| Odor | Slight odor | [1] |

| Melting Point | 200°C (anhydrous) | [6] |

| 77 - 80 °C (trihydrate) | [7] | |

| Solubility | Soluble in water | [4] |

| 1 g dissolves in 0.5 mL water | [5] | |

| 1 g dissolves in 2.5 mL alcohol | [5] | |

| pH | ~8-9 (trihydrate solution) | [1][5] |

| 9.0-9.5 (100g/L aqueous solution) | [7] | |

| pKa | 6.27 |

Toxicological Data and Hazard Classification

Sodium cacodylate is classified as highly toxic if swallowed and may cause cancer.[2] It is also very toxic to aquatic life with long-lasting effects.[2] The International Agency for Research on Cancer (IARC) has classified sodium cacodylate in Group 2B, as possibly carcinogenic to humans.[3]

Table 2: Toxicological Data for Sodium Cacodylate

| Parameter | Value | Species | References |

| Oral LD50 | 644 mg/kg | Rat | [8] |

| Oral LD50 | 4 mg/kg | Mouse | [8] |

| Inhalation LCLo | >2,600 mg/m³/2h | Rat | [8] |

| Probable Oral Lethal Dose | 0.5-5 g/kg | Human | [4] |

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Carcinogenicity | 1B/2 | H350/H351: May cause/Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

References for all entries in Table 3:[2][3]

Occupational Exposure Limits

To minimize the risk of adverse health effects from occupational exposure, several regulatory bodies have established permissible exposure limits (PELs) and threshold limit values (TLVs) for arsenic-containing compounds.

Table 4: Occupational Exposure Limits

| Organization | Limit | Value |

| OSHA | PEL (as As) | 0.5 mg/m³ |

| ACGIH | TLV (as As) | 0.2 mg/m³ |

| NIOSH | IDLH (as As) | 5 mg/m³ |

References for all entries in Table 4:[8][9]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling sodium cacodylate. The following workflow outlines the selection and use of appropriate PPE.

Safe Handling and Storage Procedures

Experimental Protocol for Safe Handling:

-

Preparation: Before handling, ensure that all necessary PPE is available and in good condition.[8] Designate a specific area for working with sodium cacodylate, preferably within a chemical fume hood.[10]

-

Weighing and Transfer: To prevent the generation of dust, handle solid sodium cacodylate with care.[8] Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

-

Solution Preparation: When preparing solutions, slowly add the solid sodium cacodylate to the solvent to avoid splashing. Stir gently until fully dissolved.

-

Post-Handling: After use, decontaminate all surfaces and equipment with soap and water.[10] Dispose of all contaminated disposable materials as hazardous waste.[10]

Storage:

Store sodium cacodylate in a cool, dry, and well-ventilated area in a tightly sealed container.[3] The storage area should be locked and accessible only to authorized personnel.[2] It is sensitive to moisture and should be protected from it.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving sodium cacodylate.

The following decision tree outlines the initial first aid response to different types of exposure.

References

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agarscientific.com [agarscientific.com]

- 3. tedpella.com [tedpella.com]

- 4. SODIUM CACODYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Sodium Cacodylate [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. bio.vu.nl [bio.vu.nl]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. research.uga.edu [research.uga.edu]

The Vile-Smelling Elixir: A Technical Guide to the Historical Use of Cacodyl in Early Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical significance of cacodyl, a compound that, despite its notoriously foul odor and hazardous nature, played a pivotal role in the nascent field of chemistry. From its accidental discovery in the mid-18th century to its crucial role in the development of radical theory, this compound's story is a compelling chapter in the annals of scientific discovery. This document provides a detailed examination of the early synthesis, properties, and experimental protocols associated with this pioneering organoarsenic compound.

The Dawn of Organometallic Chemistry: Cadet's Fuming Liquid

The journey of this compound begins in 1760 with the French chemist Louis Claude Cadet de Gassicourt. While experimenting with cobalt-based sympathetic inks, he heated a mixture of arsenic trioxide (As₂O₃) and potassium acetate (B1210297) (CH₃COOK). The result was a dense, oily, reddish-brown liquid that fumed in the air and possessed an overwhelmingly repulsive garlic-like odor. This concoction, which became known as "Cadet's fuming liquid," was the first organometallic compound ever synthesized, marking a seminal moment in chemical history.[1][2]

The primary components of Cadet's fuming liquid were later identified as this compound ((CH₃)₂As-As(CH₃)₂) and this compound oxide ([(CH₃)₂As]₂O).[2][3] The reaction, though not fully understood at the time, can be represented by the following overall equation for the formation of this compound oxide:

4 CH₃COOK + As₂O₃ → [(CH₃)₂As]₂O + 2 K₂CO₃ + 2 CO₂

Quantitative Data on this compound and its Derivatives

The following tables summarize the known quantitative data for this compound and its key derivatives from early chemical investigations.

Table 1: Physical Properties of this compound and this compound Oxide

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Key Properties |

| This compound (Dithis compound) | ((CH₃)₂As)₂ | 209.98 | Oily liquid | -6 | 165 | Pyrophoric in dry air, extremely unpleasant odor, slightly soluble in water.[4] |

| This compound Oxide | ([(CH₃)₂As]₂O) | 225.98 | Oily liquid | - | ~150 | Key component of Cadet's fuming liquid, toxic.[2][5] |

Table 2: Properties of Other Key this compound Derivatives

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound Chloride | (CH₃)₂AsCl | 140.43 | - | - | ~109 | - |

| This compound Cyanide | (CH₃)₂AsCN | 131.01 | White solid | 33 | 140 | Slightly soluble in water; very soluble in alcohol and ether.[6] |

| Cacodylic Acid | (CH₃)₂AsO₂H | 137.99 | Colorless solid | 192-198 | >200 | Soluble in water. |

Experimental Protocols from Early Chemistry

The synthesis and manipulation of this compound compounds were fraught with danger, a testament to the courage and perseverance of early chemists who worked without modern safety equipment like fume hoods.

Cadet's Original Synthesis of "Fuming Arsenical Liquid" (c. 1760)

Objective: To prepare the fuming liquid from arsenic trioxide and potassium acetate.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Potassium acetate (CH₃COOK)

-

Glass retort

-

Receiver

-

Furnace

Procedure:

-

Equal parts by weight of arsenic trioxide and potassium acetate were mixed.

-

The mixture was placed in a glass retort.

-

The retort was gently heated in a furnace.

-

A dense, reddish-brown, oily liquid was distilled and collected in a receiver. This liquid was observed to fume upon contact with air and possessed a strong, unpleasant odor.

Bunsen's Large-Scale Preparation of "Cadet's Fuming Liquid" (c. 1840)

Objective: To produce a larger quantity of Cadet's fuming liquid for detailed investigation.

Materials:

-

1 kg of arsenic trioxide (As₂O₃)

-

1 kg of potassium acetate (CH₃COOK)

-

Large glass retort

-

Receiver

-

Sand bath

Procedure:

-

A 1:1 by weight mixture of arsenic trioxide and potassium acetate was prepared.

-

The mixture was placed in a large glass retort.

-

The retort was heated very slowly to red heat in a sand bath.[7]

-

The distillate, consisting of two liquid layers and a solid phase, was collected in a receiver.

-

The lower, heavier, red-brown liquid layer (approximately 150 g) was the desired product.[2][7]

Bunsen's Synthesis of this compound Chloride

Objective: To prepare this compound chloride from the crude "Cadet's fuming liquid."

Materials:

-

"Cadet's fuming liquid" (a mixture of this compound and this compound oxide)

-

Concentrated hydrochloric acid (HCl)

-

Distillation apparatus

Procedure:

-

The crude "Cadet's fuming liquid" was reacted with concentrated hydrochloric acid.

-

The reaction mixture was then distilled to yield this compound chloride.

Bunsen's Isolation of the this compound Radical

Objective: To isolate the free this compound radical.

Materials:

-

This compound chloride ((CH₃)₂AsCl)

-

Zinc (Zn)

-

Apparatus for heating under a controlled atmosphere (carbon dioxide)

Procedure:

-

This compound chloride was heated with zinc in an atmosphere of carbon dioxide.[8]

-

This reaction was believed to yield the free this compound radical, providing strong evidence for the radical theory.

Visualizing Early Chemical Concepts and Workflows

The study of this compound was instrumental in the development of the Radical Theory , which posited that organic compounds were composed of pre-formed "radicals" that remained intact during chemical reactions.

The experimental workflow for isolating this compound, as undertaken by Bunsen, was a multi-step process requiring careful manipulation of highly reactive substances.

The Perilous Art of Early Chemistry: Handling this compound

The investigation of this compound compounds was an exceedingly hazardous endeavor. This compound is pyrophoric, meaning it ignites spontaneously in air, and both it and its derivatives are highly toxic. Robert Bunsen himself suffered from arsenic poisoning and lost the sight in one eye during an explosion of this compound cyanide.[9]

Early chemists lacked the sophisticated safety equipment common in modern laboratories. Bunsen reportedly conducted his experiments in a well-ventilated room, breathing through a long glass tube that extended outside to avoid inhaling the toxic fumes.[4] The handling of such dangerous materials relied heavily on the skill, caution, and often, the sheer luck of the experimenter. The apparatus of the time consisted primarily of glass retorts, receivers, and tubing, often blown by the chemists themselves. Reactions were typically heated over open flames or in sand baths, increasing the risk of accidents.

Conclusion: The Enduring Legacy of a Foul-Smelling Compound

Despite its malevolent properties, this compound holds a place of honor in the history of chemistry. Its synthesis opened the door to the vast field of organometallic chemistry. The study of its reactions by Robert Bunsen provided crucial evidence for the radical theory, a stepping stone to our modern understanding of chemical bonding and structure. The perilous experiments with this compound underscore the dedication and intellectual curiosity of early chemists who, in their pursuit of knowledge, laid the foundations upon which modern chemistry is built. The story of this compound serves as a powerful reminder that even the most seemingly repulsive substances can harbor profound scientific truths.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound oxide - Wikipedia [en.wikipedia.org]

- 4. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 6. acs.org [acs.org]

- 7. Radical (chemistry) - Wikipedia [en.wikipedia.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

The Genesis of Organometallic Chemistry: A Technical Guide to Cacodyl

This technical guide provides an in-depth exploration of cacodyl, the first organometallic compound ever synthesized, marking a pivotal moment in the history of chemistry.[1] We will delve into its serendipitous discovery, the hazardous yet foundational research that characterized it, its chemical properties, and the experimental protocols that defined early organometallic synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the historical and chemical foundations of organometallic chemistry.

Discovery and Historical Context

The journey into organometallic chemistry began unintentionally in 1757 by the French chemist and pharmacist Louis-Claude Cadet de Gassicourt.[2][3] While experimenting with invisible inks using cobalt salts containing arsenic, he performed a reaction that would unknowingly create a new class of compounds.[2] By heating a mixture of arsenic trioxide (As₂O₃) and potassium acetate (B1210297) (CH₃COOK), Cadet produced a dense, red-brown, oily liquid.[1][4] This substance became known as "Cadet's fuming liquid" due to its property of fuming and spontaneously igniting in air.[1] It was also notorious for its extremely unpleasant, garlic-like odor.[1][5]

While Cadet had synthesized the first organometallic compound, he was unaware of its true nature.[3][6] The liquid remained a chemical curiosity for over 70 years until the German chemist Robert Wilhelm Bunsen undertook an extensive and perilous investigation between 1837 and 1843.[7][8] Bunsen's meticulous work characterized the components of Cadet's liquid, identifying a mixture primarily composed of this compound ((CH₃)₂As-As(CH₃)₂) and this compound oxide ([(CH₃)₂As]₂O).[1][9] His research was instrumental in the development of the radical theory.[1] It was Jöns Jacob Berzelius who suggested the name "kakodyl" (later anglicized to this compound) from the Greek kakōdēs ("evil-smelling") and hylē ("matter"), a fitting name for the foul-smelling substance.[5][8]

Chemical Properties and Composition

This compound, with the systematic name tetramethyldiarsine, and its oxide are organoarsenic compounds.[5][10] Although arsenic is technically a metalloid, organoarsenic compounds are traditionally included in the classification of organometallics.[3]

Data Presentation

The quantitative properties of this compound and its related primary compounds are summarized below for easy comparison.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Properties |

| This compound | ((CH₃)₂As)₂ | 209.98[1][11] | -6[11] | 165-170[11] | Poisonous, oily liquid; extremely unpleasant garlic odor; spontaneously flammable in dry air.[1][5][11] |

| This compound Oxide | ((CH₃)₂As)₂O | 225.98[1] | - | - | A key, less volatile component of Cadet's fuming liquid; disagreeable odor.[1][10] |

| This compound Cyanide | (CH₃)₂AsCN | 131.01 | 33[12] | 140[12] | Extremely toxic and volatile white solid with a pungent odor.[8][12] |

| Cacodylic Acid | (CH₃)₂AsO₂H | 137.99 | 192-198[13] | > 200[13] | Colorless, water-soluble solid; product of this compound oxidation.[13] |

Experimental Protocols

The synthesis of this compound and its derivatives is notoriously hazardous due to the extreme toxicity, pyrophoric nature, and stench of the products. The historical protocols, while foundational, require extreme caution and modern safety measures (e.g., inert atmosphere, specialized fume hoods).

Cadet's Original Synthesis of "Fuming Liquid" (c. 1757)

This protocol describes the first-ever synthesis of an organometallic compound.

-

Reactants : Equal parts by weight of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK).[3]

-

Apparatus : A glass retort connected to a glass receiver.[3][6]

-

Procedure :

-

Observations : The resulting liquid was observed to be dense, have a powerful garlic-like odor, and would spontaneously inflame when exposed to air.[6][8]

Bunsen's Large-Scale Preparation (c. 1840)

Bunsen scaled up the procedure to produce sufficient quantities for detailed chemical analysis.

-

Reactants : A 1:1 by weight mixture of arsenic trioxide (As₂O₃) and potassium acetate (CH₃COOK).[1]

-

Apparatus : A large glass retort heated in a sand bath, connected to a collection receiver.[1]

-

Procedure :

-

Yield : Approximately 150 g of the red-brown liquid (crude this compound oxide and this compound) was obtained from the lower layer.[1][8]

Isolation of this compound

Pure this compound can be obtained from the primary distillate mixture through reduction.

-

Reactants : this compound oxide (from Cadet's liquid) and a suitable reducing agent (e.g., zinc).[4][11]

-

Procedure :

-

This compound chloride is first prepared from the crude liquid.

-

The this compound chloride is then heated with zinc metal in an inert atmosphere (e.g., carbon dioxide).[11]

-

The resulting product is distilled to yield pure this compound.

-

Key Chemical Reactions and Pathways

The chemistry of this compound is centered around the reactivity of the dimethylarsinyl radical, (CH₃)₂As•.

Formation of this compound Oxide

The primary reaction in Cadet's synthesis produces this compound oxide.[1] 4 CH₃COOK + As₂O₃ → ((CH₃)₂As)₂O + 2 K₂CO₃ + 2 CO₂[1]

This compound itself is subsequently formed through disproportionation or reduction of the oxide.[8]

Oxidation and Reduction Pathways

This compound and this compound oxide exist in a redox relationship. Controlled oxidation of this compound with moist air yields this compound oxide and ultimately cacodylic acid.[11] Conversely, reduction of this compound oxide yields this compound.[4]

Caption: Redox relationship between this compound and its oxides.

Synthesis of this compound Cyanide

Bunsen's investigation led him to synthesize derivatives, including the notoriously dangerous this compound cyanide, by reacting this compound oxide with mercuric cyanide.[3][8] This work came at great personal cost; an explosion during this research cost Bunsen the sight in one eye and led to severe arsenic poisoning.[8][14]

Visualized Workflows and Relationships

Historical Discovery Workflow

The logical flow from Cadet's initial experiment to Bunsen's foundational characterization is a landmark in chemical history.

Caption: Logical flow from discovery to scientific impact.

Synthesis and Derivatization Pathway

The synthesis of Cadet's liquid yields a mixture that serves as a starting point for various derivatives.

Caption: Synthesis of Cadet's liquid and key derivatives.

Conclusion

The accidental discovery of this compound by Louis-Claude Cadet de Gassicourt and its subsequent characterization by Robert Bunsen represent the birth of organometallic chemistry.[1][7] Though fraught with extreme hazard, the study of "Cadet's fuming liquid" laid essential groundwork for the development of radical theory and opened a new frontier in the synthesis of compounds containing metal-carbon bonds.[1][5] This historical achievement underscores the often serendipitous and perilous path of scientific discovery, paving the way for future innovations in catalysis, materials science, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. redalyc.org [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. Main Group Organometallic Chemistry-4 [wwwchem.uwimona.edu.jm]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound oxide - Wikipedia [en.wikipedia.org]

- 11. This compound [drugfuture.com]

- 12. This compound cyanide - Wikipedia [en.wikipedia.org]

- 13. Cacodylic acid - Wikipedia [en.wikipedia.org]

- 14. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

The "Evil-Smelling" Nature of Cacodyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodyl, with the chemical formula ((CH₃)₂As)₂, holds a unique and infamous place in the history of chemistry. As the first organometallic compound ever synthesized, its discovery in 1760 by French chemist Louis Claude Cadet de Gassicourt opened a new field of chemical inquiry.[1] However, it was its overpoweringly offensive odor that left the most immediate and lasting impression on early chemists. The name "this compound," coined by Jöns Jacob Berzelius, is derived from the Greek words kakodes (evil-smelling) and hyle (matter), a testament to its profoundly unpleasant nature.[2] This technical guide provides an in-depth exploration of the chemical and biological underpinnings of this compound's notorious smell, intended for a scientific audience.

The Chemical Basis of this compound's Odor

The intense, garlic-like odor of this compound is a characteristic feature of volatile organoarsenic compounds.[3] While elemental arsenic itself is odorless, its organic derivatives, particularly the methylated forms, are known for their strong and often unpleasant smells. The odor of this compound is attributed to the high volatility of the molecule and the specific interaction of the arsenic-carbon bond with olfactory receptors.

Physical and Chemical Properties

The physical properties of this compound contribute significantly to its ability to be readily detected by the olfactory system. Its low boiling point and high vapor pressure mean that it easily enters the gas phase at room temperature, allowing its molecules to disperse in the air and reach the nasal passages.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂As₂ | [4] |

| Molar Mass | 209.98 g/mol | [4] |

| Appearance | Colorless, oily liquid | [5] |

| Odor | Extremely unpleasant, garlic-like | [2][3] |

| Boiling Point | ~170 °C | [6] |

| Spontaneous Ignition | Pyrophoric in dry air | [2] |

Experimental Protocols

The synthesis of this compound and its precursor, this compound oxide, is a hazardous undertaking due to the toxicity and pyrophoric nature of the products. The following protocols are based on historical accounts and modern adaptations.

Synthesis of Cadet's Fuming Liquid (this compound Oxide and this compound Mixture)

This method, originally performed by Cadet and later refined by Robert Bunsen, produces a mixture rich in this compound oxide.

Reactants:

-

Arsenic trioxide (As₂O₃)

-

Potassium acetate (B1210297) (CH₃COOK)

Apparatus:

-

Glass retort

-

Sand bath

-

Collection receiver

Procedure:

-

A 1:1 by weight mixture of finely powdered arsenic trioxide and potassium acetate is placed in the glass retort.[2]

-

The retort is slowly heated to red heat in a sand bath.[2]

-

A red-brown, oily liquid, known as "Cadet's fuming liquid," distills over and is collected in the receiver. This liquid is a mixture of this compound and this compound oxide.[2]

Conversion of this compound Oxide to this compound

This compound can be obtained from the this compound oxide present in Cadet's liquid through a reduction reaction.

Reactants:

-

Cadet's fuming liquid

-

Concentrated hydrochloric acid (HCl)

-

Zinc (Zn)

Procedure:

-

Cadet's fuming liquid is treated with concentrated hydrochloric acid to convert this compound oxide to this compound chloride.

-

The resulting this compound chloride is then reduced with zinc to yield this compound.[7]

A more modern approach involves the catalytic reaction of acetic acid vapor with arsenic trioxide vapor over an alkali metal salt catalyst at 300-450 °C.[7]

Olfactory Perception of Organoarsenic Compounds

The human sense of smell, or olfaction, is mediated by a vast array of G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal cavity. The "evil-smelling" nature of this compound is a direct result of its interaction with these receptors, triggering a signal transduction cascade that the brain interprets as a potent and unpleasant odor.

While the specific olfactory receptors that bind to this compound and other volatile organoarsenic compounds have not been definitively identified, the general mechanism of olfactory signal transduction is well understood.

Generalized Olfactory Signaling Pathway

-

Odorant Binding: Volatile molecules, such as this compound, enter the nasal cavity and bind to specific olfactory receptors on the cilia of olfactory sensory neurons.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated G-protein (G-olf).

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) into the cell.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.

The strong, aversive response to the smell of this compound is likely an evolutionary adaptation, as many naturally occurring arsenic compounds are highly toxic. The "garlic-like" description may be due to the structural similarity of volatile arsenic compounds to sulfur-containing compounds found in garlic, which may activate a similar combination of olfactory receptors.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Generalized olfactory signaling pathway.

Conclusion

The "evil-smelling" nature of this compound is a direct consequence of its chemical properties, particularly its volatility, and its interaction with the complex machinery of the human olfactory system. While the exact olfactory receptors responsible for its detection remain to be elucidated, the general principles of olfactory signal transduction provide a framework for understanding how this notorious compound elicits such a powerful and aversive sensory experience. The historical accounts of early chemists' encounters with this compound serve as a potent reminder of the profound impact that molecular structure can have on human perception. Further research into the specific interactions of organoarsenic compounds with olfactory receptors could provide valuable insights into the molecular basis of odor perception and the evolution of chemosensory warning systems.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Arsenic - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound oxide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US2756245A - Preparation of this compound and this compound oxide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis of Cacodylic Acid from Cacodyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cacodylic acid from its precursor, cacodyl oxide. It delves into the historical context of this chemical transformation, presenting the available quantitative data and detailing the experimental protocols as documented in historical scientific literature. Furthermore, this guide explores the biological implications of cacodylic acid, with a specific focus on its role in inducing apoptosis through the generation of reactive oxygen species (ROS). A detailed signaling pathway for this process is visualized using the DOT language. Due to the hazardous nature of the compounds involved, a dedicated section on safety and handling is also included. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this organoarsenic compound.

Introduction

Cacodylic acid, systematically known as dimethylarsinic acid ((CH₃)₂AsO₂H), is an organoarsenic compound that holds a significant place in the history of chemistry. It is the simplest of the arsinic acids and exists as a colorless, water-soluble solid[1]. Its synthesis and the study of its precursors, this compound and this compound oxide, date back to the 18th century with the investigation of "Cadet's fuming liquid," a mixture containing this compound oxide (((CH₃)₂As)₂O) and this compound (((CH₃)₂As)₂)[1][2]. This compound oxide is often considered the first organometallic compound to be synthesized[1].

The conversion of this compound oxide to cacodylic acid is a straightforward oxidation reaction[3]. Historically, this process has been of interest for the preparation of pure cacodylic acid for further study and for use in various applications, including as a herbicide[1]. In modern research, cacodylic acid and its salts, such as sodium cacodylate, are utilized as buffering agents in the preparation of biological samples for electron microscopy[1].

Understanding the synthesis of cacodylic acid is not only of historical chemical interest but also relevant to toxicological studies, as it is a metabolite of inorganic arsenic in many species, including humans[4]. Its biological effects, particularly its genotoxicity and ability to induce apoptosis, are of significant interest to researchers in toxicology and drug development.

Synthesis of Cacodylic Acid from this compound Oxide

The primary method for synthesizing cacodylic acid from this compound oxide is through oxidation. The most well-documented historical method utilizes mercuric oxide (HgO) as the oxidizing agent.

Experimental Protocol: Oxidation of this compound Oxide with Mercuric Oxide (Historical Method)

The following protocol is based on historical accounts of the synthesis performed by Robert Bunsen. It is crucial to note that this procedure involves highly toxic and pyrophoric substances and should only be considered in a historical context or attempted by highly trained professionals in a specialized and controlled laboratory environment with extreme safety precautions.

Reaction:

((CH₃)₂As)₂O + 2HgO + H₂O → 2(CH₃)₂AsO₂H + 2Hg

Materials:

-

This compound oxide (((CH₃)₂As)₂O)

-

Mercuric oxide (HgO)

-

Distilled water

-

Alcohol (for recrystallization)

Procedure:

-

The oxidation of this compound oxide is conducted in an aqueous medium.

-

Mercuric oxide is added to the aqueous solution containing this compound oxide.

-

The reaction is highly exothermic, leading to the boiling of the aqueous medium and the precipitation of elemental mercury[5].

-

Upon completion of the reaction, the elemental mercury is separated from the solution.

-

The resulting aqueous solution contains cacodylic acid.

-

The cacodylic acid is then purified by recrystallization from alcohol to obtain a solid product[5].

Quantitative Data

The historical literature on the synthesis of cacodylic acid from this compound oxide provides some quantitative data, which is summarized in the table below. It is important to note that these yields are based on historical experiments and may not reflect the outcomes of modern, optimized procedures.

| Method | Oxidizing Agent | Reported Yield of Cacodylic Acid | Reference |

| Oxidation of this compound Oxide (Bunsen's Method) | Mercuric Oxide (HgO) | Almost theoretical | [5] |

| Workup of Cadet's Fuming Liquid (Dehn and Wilcox) | Mercuric Oxide (HgO) | >30% (combined yield) | [5] |

Note: The >30% yield reported by Dehn and Wilcox is a combined yield for this compound dimer, this compound oxide, and cacodylic acid from a more careful workup of the initial "Cadet's fuming liquid," where evolved gases were passed through mercuric oxide to oxidize any uncondensed this compound oxide[5].

Biological Activity: Induction of Apoptosis

Cacodylic acid, as a metabolite of arsenic, exhibits significant biological activity, including genotoxicity and the induction of programmed cell death, or apoptosis. A key mechanism underlying cacodylic acid-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers the apoptotic cascade.

Signaling Pathway of ROS-Induced Apoptosis

The generation of ROS by cacodylic acid initiates a signaling cascade that primarily involves the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Caption: A diagram of the signaling pathway for cacodylic acid-induced apoptosis.

Safety and Handling

Cacodylic acid and its precursors are highly toxic and carcinogenic. Extreme caution must be exercised when handling these substances.

-

Toxicity: Cacodylic acid is toxic if swallowed, inhaled, or in contact with skin. It is a known carcinogen.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection, must be worn at all times. All handling of cacodylic acid and this compound oxide should be performed in a certified fume hood.

-

Incompatibilities: Cacodylic acid is incompatible with strong oxidizing agents and strong bases.

-

Disposal: All waste containing cacodylic acid or other arsenic compounds must be disposed of as hazardous waste according to institutional and governmental regulations.

Conclusion

The synthesis of cacodylic acid from this compound oxide is a historically significant chemical transformation that underscores the foundations of organometallic chemistry. While the detailed experimental protocols are primarily derived from historical literature, they provide a fundamental understanding of the oxidation process. The biological activity of cacodylic acid, particularly its ability to induce apoptosis via ROS generation, continues to be an area of active research with implications for toxicology and the development of therapeutic agents. The information presented in this guide is intended to provide a comprehensive resource for researchers and scientists working with or studying this important organoarsenic compound. Given the extreme toxicity of the compounds discussed, a strong emphasis on safety and proper handling procedures is paramount.

References

- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxeiptosis – a ROS induced caspase-independent apoptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxycholic acid induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Bioassay Technique for the Differentiation of Cacodylic Acid from Arsenic Trioxide · [nal.usda.gov]

Methodological & Application

Application Notes and Protocols for Sodium Cacodylate Buffer Preparation in Electron Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium cacodylate buffer is a widely used buffer system in electron microscopy (EM) for the fixation and processing of biological samples. Its preference in EM stems from its excellent buffering capacity within the physiological pH range of 5.0 to 7.4.[1][2] A significant advantage of sodium cacodylate buffer is that it does not react with aldehyde fixatives, such as glutaraldehyde, unlike amine-containing buffers like Tris.[1][2] Furthermore, it prevents the precipitation of phosphates that can occur with phosphate (B84403) buffers, which might interfere with ultrastructural analysis.[2][3][4] It is important to note that this buffer contains arsenic and is therefore toxic and a potential carcinogen, requiring careful handling and disposal according to safety guidelines.[5][6]

These application notes provide a detailed protocol for the preparation of sodium cacodylate buffer, ensuring reproducibility and optimal preservation of cellular ultrastructure for electron microscopy analysis.

Data Presentation

The following tables summarize the common stock and working concentrations of sodium cacodylate buffer used in electron microscopy protocols.

Table 1: Stock Solution Preparation

| Stock Solution Concentration | Component | Molecular Weight ( g/mol ) | Amount for 1 L |

| 0.2 M | Sodium Cacodylate Trihydrate | 214.02 | 42.8 g[7] |

| 0.3 M | Sodium Cacodylate Trihydrate | 214.03 | 64.209 g[8][9][10] |

| 0.4 M | Sodium Cacodylate Trihydrate | 214.02 | 85.6 g |

Table 2: Working Buffer Preparation from Stock Solutions

| Desired Working Concentration | Starting Stock Solution | Volume of Stock Solution | Volume of Distilled Water | Final Volume |

| 0.1 M | 0.2 M | 50 mL | 50 mL | 100 mL[11] |

| 0.05 M | 0.2 M | 100 mL | Diluted with HCl and water | 400 mL[1] |

Table 3: Common Additives to Sodium Cacodylate Buffer

| Additive | Typical Concentration | Purpose |

| Sucrose | 0.1 M | Osmolarity adjustment[12] |

| **Calcium Chloride (CaCl₂) ** | 2 mM | To supplement fixative solutions[11] |

Experimental Protocols

Protocol 1: Preparation of 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

This protocol outlines the preparation of a 0.2 M stock solution, which can be stored and diluted to the desired working concentration.

Materials:

-

Sodium Cacodylate Trihydrate (FW: 214.02 g/mol )[7]

-

Deionized water (dH₂O)

-

1 M Hydrochloric acid (HCl)

-

Calibrated pH meter

-

1 L Volumetric flask

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Weighing: Accurately weigh out 42.8 g of sodium cacodylate trihydrate.[7]

-

Dissolving: In a beaker, dissolve the sodium cacodylate in approximately 800 mL of dH₂O using a stir bar and stir plate until fully dissolved.[7]

-

pH Adjustment: Calibrate the pH meter. Place the pH probe into the solution and slowly add 1 M HCl dropwise while stirring to adjust the pH to 7.4.[7]

-

Final Volume Adjustment: Once the pH is stable at 7.4, transfer the solution to a 1 L volumetric flask. Add dH₂O to bring the final volume to 1 L.[7]

-

Storage: Store the 0.2 M stock solution at 4°C. This solution can be stored for several months.[7]

Protocol 2: Preparation of 0.1 M Sodium Cacodylate Working Buffer (pH 7.4)

This protocol describes the dilution of the 0.2 M stock solution to a 0.1 M working buffer, which is commonly used for rinsing and in fixative solutions.[11][12][13]

Materials:

-

0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

-

Deionized water (dH₂O)

-

Graduated cylinder or volumetric flask

Procedure:

-

Dilution: To prepare 100 mL of 0.1 M sodium cacodylate buffer, mix 50 mL of the 0.2 M stock solution with 50 mL of dH₂O.[11]

-

Verification (Optional): Check the pH of the final working solution to ensure it is 7.4.

-

Use: This 0.1 M buffer is ready for use in rinsing steps or for the preparation of fixative solutions.[11][13]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the sodium cacodylate buffer.

Caption: Workflow for the preparation of sodium cacodylate buffer.

Logical Relationships of Buffer Components

The diagram below shows the relationship between the starting materials and the final properties of the prepared buffer.

Caption: Relationship of components in buffer preparation.

References

- 1. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 2. One moment, please... [em-grade.com]

- 3. uvic.ca [uvic.ca]

- 4. researchgate.net [researchgate.net]

- 5. emsdiasum.com [emsdiasum.com]

- 6. scienceservices.eu [scienceservices.eu]

- 7. benchchem.com [benchchem.com]

- 8. 0.3M Sodium Cacodylate Buffer pH 7.4 Stock Solution Recipe: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emunit.hku.hk [emunit.hku.hk]

- 13. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

Protocol for Using Cacodylate Buffer in SEM Sample Fixation: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cacodylate buffer is a widely used buffer in electron microscopy for the fixation of biological samples. Its efficacy lies in its ability to maintain a stable pH within the physiological range (5.0–7.4) and its compatibility with aldehyde fixatives, such as glutaraldehyde (B144438) and paraformaldehyde.[1][2] Unlike phosphate (B84403) buffers, cacodylate does not precipitate with divalent cations like calcium and is less likely to react with some aldehydes over time, ensuring better preservation of ultrastructure.[3] However, due to its arsenic content, sodium cacodylate is toxic and requires careful handling and disposal.[4][5][6]

These application notes provide a detailed protocol for the use of cacodylate buffer in scanning electron microscopy (SEM) sample fixation, including buffer preparation, fixation procedures, and safety considerations.

Key Performance Indicators: Cacodylate vs. Phosphate Buffer

For many biological applications, the choice of buffer can significantly impact experimental outcomes. While phosphate buffers are common due to their physiological relevance and low cost, cacodylate buffers offer distinct advantages in electron microscopy.[3]

| Property | Sodium Cacodylate Buffer | Phosphate Buffer | Rationale & Implications |

| pH Range | 5.0–7.4[1][3] | 5.8–8.0[3] | Both are effective in the physiological pH range. |

| pKa | 6.27[1][3] | 7.20[3] | The pKa of phosphate buffer is closer to physiological pH (~7.4), offering strong buffering capacity in that specific range. |

| Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Does not precipitate[3] | Forms precipitates with calcium, magnesium, and heavy metal ions[3] | A major advantage for cacodylate, making it suitable for experiments where free divalent cations are critical. |

| Reactivity with Aldehyde Fixatives | Does not react[1][3] | Can react with some aldehydes over time[3] | Cacodylate is preferred for electron microscopy with glutaraldehyde fixatives as it is more stable.[3] |

| Support for Microbial Growth | Does not support microbial growth[3] | Can support microbial growth, especially when supplemented with sucrose[3] | The long shelf life of cacodylate is an advantage for storing prepared solutions. |

| Toxicity | Contains arsenic; poisonous and carcinogenic[4][5][6][7] | Non-toxic[8] | Stringent safety protocols are necessary for cacodylate buffer. |

| Cost | More expensive[3] | Low cost[3] | Phosphate buffers are more economical for large-scale applications. |

Experimental Protocols

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

Materials:

-

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

-

0.2 M HCl

-

Distilled water (dH₂O)

-

pH meter

-

Volumetric flasks

-

Graduated cylinders

-

Stir plate and stir bar

Procedure:

-

To prepare a 0.2 M stock solution, dissolve 4.28 g of sodium cacodylate trihydrate in 100 ml of distilled water.[1]

-

To prepare 100 ml of 0.1 M sodium cacodylate buffer, take 50 ml of the 0.2 M stock solution.[7]

-

Add distilled water to a final volume of approximately 90 ml.

-

While stirring, slowly add 0.2 M HCl to adjust the pH to 7.2-7.4.[9]

-

Bring the final volume to 100 ml with distilled water.

-

Store the buffer at 4°C. It can be used for 2–3 months.[7]

SEM Sample Fixation Protocol

This protocol outlines the standard procedure for fixing biological samples for SEM using a cacodylate buffer. The timings may need to be optimized depending on the sample type and size.

1. Primary Fixation:

-

Objective: To crosslink proteins and stabilize the ultrastructure.[10]

-

Fixative Solution: 2.5% Glutaraldehyde and 2.5% Paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4).[11][12] Alternatively, a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer can be used.[7][13]

-

Procedure:

-

Immediately immerse the sample in the primary fixative solution. The volume of the fixative should be at least 10-20 times the volume of the sample.[14]

-

Fix for 1-2 hours at room temperature or overnight at 4°C.[11][12] For some tissues, fixation can extend from 4 to 24 hours at 4-8°C.[13]

-

After fixation, rinse the sample three times for 10-15 minutes each with 0.1 M sodium cacodylate buffer.[11][15]

-

2. Secondary Fixation (Post-fixation):

-

Objective: To fix lipids and enhance contrast.[10]

-

Fixative Solution: 1% Osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer.[13][15]

-

Procedure:

-

Caution: Osmium tetroxide is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.[15]

-

Immerse the sample in the 1% osmium tetroxide solution for 1-2 hours at room temperature.[11]

-

After post-fixation, rinse the sample three times for 5 minutes each in distilled water.[11]

-

3. Dehydration:

-

Objective: To remove water from the sample.[10]

-

Procedure:

-

Dehydrate the sample through a graded series of ethanol (B145695) (or acetone):

-

4. Drying:

-

Objective: To remove the dehydration solvent without causing structural damage from surface tension.[10]

-

Methods:

-

Critical Point Drying (CPD): This is the preferred method for most samples. The transitional fluid (liquid CO₂) replaces the ethanol, and the sample is taken through the critical point where the liquid and gas phases have the same density, avoiding surface tension artifacts.[10]

-

Hexamethyldisilazane (HMDS) Drying: A simpler alternative to CPD. After the final 100% ethanol step, the sample is immersed in HMDS (typically 2-3 changes of 15 minutes each), and then the HMDS is allowed to evaporate in a fume hood.[14]

-

5. Mounting and Coating:

-

Objective: To mount the dried sample onto an SEM stub and apply a conductive coating to prevent charging under the electron beam.[10]

-

Procedure:

Safety Precautions for Cacodylate Buffer

Sodium cacodylate contains arsenic and is toxic and a suspected carcinogen.[5][6] It is harmful if swallowed or inhaled and is very toxic to aquatic life.[5]

-

Handling: Always handle sodium cacodylate powder and solutions in a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[16] Avoid breathing dust and contact with skin and eyes.[16]

-

Storage: Store sodium cacodylate tightly sealed in a cool, dry, and well-ventilated area.[5]

-

Disposal: Dispose of all cacodylate-containing waste according to institutional and governmental regulations for hazardous waste. Do not pour down the drain.[5][6]

Visualizations

Experimental Workflow for SEM Sample Fixation

Caption: Workflow for SEM sample preparation using cacodylate buffer.

Logical Relationship of Buffer Choice in SEM

Caption: Decision logic for choosing between cacodylate and phosphate buffers.

References

- 1. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 2. em-grade.com [em-grade.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. tedpella.com [tedpella.com]

- 6. agarscientific.com [agarscientific.com]

- 7. Electron Microscopy Techniques for Investigating Structure and Composition of Hair-Cell Stereociliary Bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emsdiasum.com [emsdiasum.com]

- 9. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 10. SEM sample preparation techniques | University of Gothenburg [gu.se]

- 11. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 12. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 13. emunit.hku.hk [emunit.hku.hk]

- 14. research.usu.edu [research.usu.edu]

- 15. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 16. depts.washington.edu [depts.washington.edu]

Cacodylic Acid: Application Notes and Protocols for Use as a Non-Selective Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodylic acid, also known as dimethylarsinic acid (DMA), is an organoarsenic compound that has been historically used as a non-selective contact herbicide.[1] It is effective in desiccating and defoliating a wide range of plant species.[1] Its mode of action involves rapid cell membrane damage, leading to tissue desiccation, and the subsequent metabolic conversion to inorganic arsenic, which inhibits cell division.[2][3] Due to its persistent nature and potential toxicity, its use has been largely discontinued (B1498344) in many regions.[4][5] These notes provide a comprehensive overview of its application for research purposes, summarizing available data and outlining experimental protocols.

Data Presentation

Toxicological Data

The following tables summarize the available toxicological data for cacodylic acid. It is important to note that this is not an exhaustive list and researchers should consult relevant safety data sheets and toxicological databases for complete information.

| Organism | Test Type | Route of Exposure | Value | Reference |

| Rat | LD50 (Lethal Dose, 50%) | Oral | 700 - 2600 mg/kg | [6] |

| Rabbit | LD50 (Lethal Dose, 50%) | Dermal (abraded skin) | 1.0 g/kg | [6] |

| Rabbit | LD50 (Lethal Dose, 50%) | Dermal (intact skin) | 2.5 g/kg | [6] |

| Dog (Beagle) | NOAEL (No-Observed-Adverse-Effect Level) (90-day) | Oral | 30 ppm | [6] |

| Rat | NOAEL (No-Observed-Adverse-Effect Level) (90-day) | Oral | 100 ppm | [6] |

| Bluegill (Lepomis macrochirus) | LC50 (Lethal Concentration, 50%) (96-hour) | Water | 16 - 80 ppm | [6] |

Disclaimer: The toxicity data presented is for informational purposes only. Cacodylic acid is a hazardous substance and should be handled with extreme caution, following all appropriate safety protocols.

Efficacy Data (Qualitative)

| Plant Type | Effectiveness | Reference |

| Grasses and Weeds | Successful for destruction | [6] |

| Undesirable Trees (Silvicide) | Considerable potential | [6] |

| Cotton | Defoliant | [1][4] |

| General Vegetation | Total vegetation control | [4] |

Experimental Protocols

The following are generalized protocols for the application of cacodylic acid as a non-selective herbicide in a research setting. These should be adapted based on the specific research question, target plant species, and environmental conditions.

Preparation of Cacodylic Acid Solution

Materials:

-

Cacodylic acid (solid) or a commercial formulation of known concentration

-

Distilled water

-

Adjuvant (e.g., non-ionic surfactant)

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, respirator

-

Fume hood

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Safety First: All handling of cacodylic acid and its solutions must be performed in a certified fume hood while wearing appropriate PPE.

-

Calculate Required Amount: Determine the desired final concentration and volume of the herbicide solution. Calculate the mass of solid cacodylic acid or the volume of a stock solution required.

-

Dissolution:

-

Fill a beaker with approximately 80% of the final volume of distilled water.

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

Slowly add the calculated amount of cacodylic acid to the water while stirring.

-

Continue stirring until the cacodylic acid is completely dissolved.

-

-

Adjuvant Addition: If using an adjuvant, add the recommended concentration to the solution while stirring. Adjuvants can improve the spreading and penetration of the herbicide on the plant surface.

-

Final Volume Adjustment: Once everything is dissolved, transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.

-

Labeling: Clearly label the container with the name of the chemical, concentration, date of preparation, and appropriate hazard symbols.

Plant Treatment Protocol

Materials:

-

Healthy, well-established target plants

-

Prepared cacodylic acid solution

-

Spray bottle or a research-grade sprayer with a calibrated nozzle

-

Control solution (distilled water or water with adjuvant only)

-

Growth chamber or greenhouse with controlled environmental conditions (temperature, humidity, light)

-

PPE

Procedure:

-

Plant Acclimatization: Acclimatize the plants to the experimental conditions for at least one week prior to treatment.

-

Randomization: Randomly assign plants to different treatment groups (including a control group).

-

Application:

-

Wear appropriate PPE.

-

Apply the cacodylic acid solution to the foliage of the target plants until runoff is observed. Ensure even coverage of all plant surfaces.

-

For the control group, apply the control solution in the same manner.

-

To avoid cross-contamination, treat plants in a designated spray chamber or an area that can be easily cleaned.

-

-

Post-Treatment Care: Return the plants to the growth chamber or greenhouse and maintain consistent environmental conditions.

-

Observation and Data Collection: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, wilting, and desiccation.

Assessment of Phytotoxicity

Methods:

-

Visual Rating Scale: Use a standardized visual rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death) to assess the level of damage at regular intervals (e.g., 1, 3, 7, 14, and 21 days after treatment).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant. Determine the fresh weight immediately. Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight. Compare the biomass of treated plants to the control plants to quantify the herbicide's effect.

-

Chlorophyll (B73375) Content: Measure the chlorophyll content of the leaves using a chlorophyll meter or through solvent extraction and spectrophotometry to quantify the degree of chlorosis.

-

Root Growth Inhibition: For soil-applied treatments, carefully excavate the root system and measure the root length and biomass.

Visualizations

Caption: Experimental workflow for assessing the phytotoxicity of cacodylic acid.

Caption: Generalized mode of action of cacodylic acid as a non-selective herbicide.

Concluding Remarks

Cacodylic acid is a potent, non-selective contact herbicide. Due to its environmental persistence and toxicity, its use in research requires strict adherence to safety protocols and containment measures. The information provided in these application notes is intended as a guide for researchers. It is imperative to consult primary literature and safety data sheets before initiating any experimental work with this compound. Further research is needed to fully elucidate its molecular signaling pathways and to obtain comprehensive quantitative efficacy data on a broader range of plant species.

References

The Pivotal Role of Cacodylate Buffer in Preserving Ultrastructure for Transmission Electron Microscopy (TEM)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals